molecular formula C15H10Cl2N4 B12476147 4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline

4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline

Cat. No.: B12476147
M. Wt: 317.2 g/mol
InChI Key: MQHPTIUCLZYUKA-UHFFFAOYSA-N
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Description

4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline is a chemical compound with the molecular formula C15H10Cl2N4 It is known for its unique structure, which includes a quinazoline ring and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-quinazolinylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives with various functional groups.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted quinazoline derivatives with different nucleophiles attached.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
  • (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one

Uniqueness

4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline is unique due to its specific combination of a quinazoline ring and a hydrazone linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H10Cl2N4

Molecular Weight

317.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methylideneamino]quinazolin-4-amine

InChI

InChI=1S/C15H10Cl2N4/c16-11-6-5-10(13(17)7-11)8-20-21-15-12-3-1-2-4-14(12)18-9-19-15/h1-9H,(H,18,19,21)

InChI Key

MQHPTIUCLZYUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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